Cas no 33445-07-7 (2-Isopropoxyacetic acid)

2-Isopropoxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Isopropoxyacetic acid
- isopropoxyacetic acid
- Isopropoxy-acetic acid
- (1-methylethoxy)acetic acid
- (propan-2-yloxy)acetic acid
- 2-(1-methylethoxy)acetic acid
- 2-isopropoxy-acetic acid
- 2-isopropyloxyacetic acid
- 2-propan-2-yloxyethanoic acid
- Acetic acid,(1-methylethoxy)
- Isopropoxy-essigsaeure
- 2-isopropoxyaceticacid
- Z316259244
- AKOS000190195
- AB93270
- 2-propan-2-yloxyacetic acid
- Acetic acid, (1-methylethoxy)-
- s10646
- VS-10397
- Isopropoxyacetic acid, AldrichCPR
- MFCD09055367
- 2-(propan-2-yloxy)acetic acid
- CCG-352118
- i-propoxyacetic acid
- SCHEMBL56720
- 2-(1-METHYLETHOXY)-ACETIC ACID
- EN300-55514
- STK802285
- OAIRTVZAAFZBMR-UHFFFAOYSA-N
- BBL031299
- A821776
- AMY4704
- DTXSID50333693
- 33445-07-7
- ALBB-010723
-
- MDL: MFCD09055367
- インチ: InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
- InChIKey: OAIRTVZAAFZBMR-UHFFFAOYSA-N
- ほほえんだ: CC(C)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 118.06300
- どういたいしつりょう: 118.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 77.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.05
- ふってん: 214.5°C at 760 mmHg
- フラッシュポイント: 89.6°C
- 屈折率: 1.42
- PSA: 46.53000
- LogP: 0.49600
2-Isopropoxyacetic acid セキュリティ情報
- 危険レベル:IRRITANT
2-Isopropoxyacetic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Isopropoxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55514-0.1g |
2-(propan-2-yloxy)acetic acid |
33445-07-7 | 95.0% | 0.1g |
$19.0 | 2025-03-15 | |
Apollo Scientific | OR46564-1g |
Isopropoxyacetic acid |
33445-07-7 | 98% | 1g |
£55.00 | 2025-02-20 | |
Apollo Scientific | OR46564-5g |
Isopropoxyacetic acid |
33445-07-7 | 98% | 5g |
£260.00 | 2025-02-20 | |
TRC | I918203-500mg |
Isopropoxyacetic acid |
33445-07-7 | 500mg |
$110.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I183791-5g |
2-Isopropoxyacetic acid |
33445-07-7 | 98% | 5g |
¥2163.90 | 2023-09-02 | |
Enamine | EN300-55514-2.5g |
2-(propan-2-yloxy)acetic acid |
33445-07-7 | 95.0% | 2.5g |
$105.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075497-100mg |
Isopropoxy-acetic acid |
33445-07-7 | 98% | 100mg |
¥200.00 | 2024-05-18 | |
Enamine | EN300-55514-1.0g |
2-(propan-2-yloxy)acetic acid |
33445-07-7 | 95.0% | 1.0g |
$56.0 | 2025-03-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0333-1g |
Isopropoxy-acetic acid |
33445-07-7 | 96% | 1g |
466.42CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1514-25G |
2-isopropoxyacetic acid |
33445-07-7 | 95% | 25g |
¥ 5,280.00 | 2023-04-13 |
2-Isopropoxyacetic acid 関連文献
-
A. R. Mattocks J. Chem. Soc. C 1969 2698
-
2. Photolysis of alkoxyacetic acids in the presence of mercury(II) oxide and lodineStephen A. Glover,Stephen L. Golding,André Goosen,Cedric W. McCleland J. Chem. Soc. Perkin Trans. 1 1983 2479
-
3. LXXII.—Active and inactive phenylalkyloxyacetic acidsAlex. McKenzie J. Chem. Soc. Trans. 1899 75 753
2-Isopropoxyacetic acidに関する追加情報
Introduction to 2-Isopropoxyacetic Acid (CAS No. 33445-07-7)
2-Isopropoxyacetic acid, with the chemical formula C₅H₁₀O₃, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. Its unique structural properties make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents and agrochemicals. This compound, identified by the CAS number 33445-07-7, exhibits distinct reactivity patterns that have been leveraged in various biochemical applications.
The molecular structure of 2-Isopropoxyacetic acid features a carboxylic acid group attached to an isopropoxy substituent. This configuration imparts both acidic and nucleophilic characteristics to the molecule, enabling its participation in a wide range of chemical reactions. In recent years, researchers have been exploring its potential in drug discovery, particularly as a precursor for designing molecules with enhanced bioavailability and targeted action.
One of the most compelling aspects of 2-Isopropoxyacetic acid is its role in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that are prevalent in many pharmacologically active agents. The isopropoxy group can be selectively modified through various chemical transformations, such as etherification or hydrolysis, allowing for the generation of diverse derivatives with tailored properties.
In the realm of medicinal chemistry, 2-Isopropoxyacetic acid has been investigated for its potential as a chiral building block. Chirality plays a crucial role in the efficacy and safety of many drugs, and compounds like 2-Isopropoxyacetic acid can be used to construct enantiomerically pure molecules. Recent advances in asymmetric synthesis have enabled the efficient production of enantiomerically enriched derivatives, which are being tested for their pharmacological activity.
Moreover, the reactivity of 2-Isopropoxyacetic acid has been exploited in the development of novel catalysts and ligands for transition metal-catalyzed reactions. These catalytic systems are essential in modern organic synthesis, enabling efficient and selective transformations that would be otherwise challenging to achieve. The compound’s ability to form stable complexes with metals has opened up new avenues for designing greener and more sustainable synthetic protocols.
Recent research has also highlighted the applications of 2-Isopropoxyacetic acid in materials science. Its ability to participate in polymerization reactions makes it a promising candidate for developing advanced materials with specific functional properties. For example, it has been used to synthesize biodegradable polymers that exhibit controlled degradation rates, making them suitable for biomedical applications such as drug delivery systems.
The agrochemical industry has also recognized the potential of 2-Isopropoxyacetic acid as a key intermediate in the synthesis of herbicides and pesticides. Its structural features allow it to interact with biological targets in plants, leading to effective crop protection solutions. By modifying its molecular framework, researchers have been able to develop compounds that offer improved efficacy while minimizing environmental impact.
In conclusion, 2-Isopropoxyacetic acid (CAS No. 33445-07-7) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool in synthetic chemistry, drug discovery, materials science, and agrochemistry. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation and progress in these fields.
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